molecular formula C15H28N4O B6053121 2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol

Cat. No.: B6053121
M. Wt: 280.41 g/mol
InChI Key: VRALWMWOZJZRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol, commonly known as IMIBE, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of IMIBE is not fully understood. However, it is believed to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). This enzyme is involved in DNA repair processes and is overactivated in certain diseases such as cancer. By inhibiting PARP, IMIBE may prevent the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
IMIBE has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, IMIBE has been found to have a protective effect on neurons and may prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using IMIBE in lab experiments is its ability to inhibit PARP, which makes it a potential candidate for the treatment of cancer and neurodegenerative diseases. However, the limitations of IMIBE include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of IMIBE. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential of IMIBE as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, the development of novel derivatives of IMIBE may lead to the discovery of more potent and selective PARP inhibitors.

Synthesis Methods

IMIBE is synthesized through a series of chemical reactions involving isobutylamine, 2-methyl-1H-imidazole-4-carboxaldehyde, and 2-piperazineethanol. The synthesis process involves the formation of a Schiff base intermediate, which is then reduced to form IMIBE. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

IMIBE has been found to exhibit potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Research studies have also suggested that IMIBE may have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-[4-[(2-methyl-1H-imidazol-5-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O/c1-12(2)9-19-6-5-18(11-15(19)4-7-20)10-14-8-16-13(3)17-14/h8,12,15,20H,4-7,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRALWMWOZJZRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN2CCN(C(C2)CCO)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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